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molecular formula C3H7I B3044169 2-Iodopropane-1,1,1,3,3,3-d6 CAS No. 39091-64-0

2-Iodopropane-1,1,1,3,3,3-d6

Cat. No. B3044169
M. Wt: 176.03 g/mol
InChI Key: FMKOJHQHASLBPH-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091346B1

Procedure details

500 mg (1.78 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-purine are dissolved in a mixture of 29.5 ml of DMF/water (85/15) and 5 ml of dioxane by means of gentle heating. 870 mg (2.67 mmol) of caesium carbonate, followed by 1.78 ml (17.8 mmol) of isopropyl iodide are added at room temperature. The reaction mixture is stirred at room temperature for 18 hours. To bring the reaction to completion, the reaction mixture is stirred at 45° C. for a further 24 hours. When the reaction has ended, the reaction mixture is diluted with ethyl acetate, washed with water (2 times) and saturated sodium chloride solution and dried over magnesium sulfate. After filtration, the filtrate is concentrated under reduced pressure at 35° C. and the residue is dried under an HV. The resulting crude product is purified by crystallization from diethyl ether/hexane. 2-Chloro-6-(3-chloro-phenyl-amino)-9-isopropyl-9H-purine is obtained; Rf=0.46 (ethyl acetate); m.p. 128–129° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
caesium carbonate
Quantity
870 mg
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)[N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH:25](I)([CH3:27])[CH3:26]>CN(C=O)C.O.O1CCOCC1.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:25]([CH3:27])[CH3:26])=[C:4]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)[N:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)Cl
Name
Quantity
29.5 mL
Type
solvent
Smiles
CN(C)C=O.O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
caesium carbonate
Quantity
870 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
1.78 mL
Type
reactant
Smiles
C(C)(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction to completion
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 45° C. for a further 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with water (2 times) and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure at 35° C.
CUSTOM
Type
CUSTOM
Details
the residue is dried under an HV
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified by crystallization from diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)NC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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